![molecular formula C8H15NO3 B1503043 (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate CAS No. 1313278-08-8](/img/structure/B1503043.png)
(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate
Overview
Description
(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate, also known as R-MDMC, is a chemical compound used in scientific research. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound has been used in various scientific studies due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate involves its interaction with enzymes and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which could have potential applications in the treatment of Alzheimer's disease. Additionally, (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate has several advantages and limitations for use in lab experiments. One advantage is its ability to act as a chiral auxiliary in asymmetric synthesis reactions. However, one limitation is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are several future directions for research involving (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate. One potential direction is the development of new drugs based on its inhibitory effects on enzymes. Additionally, further studies could be done to explore its potential anti-inflammatory effects and other physiological effects. Finally, research could be done to develop new synthesis methods for (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate and related compounds.
Scientific Research Applications
(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate has been used in several scientific studies due to its potential applications. It has been shown to have an inhibitory effect on certain enzymes, which could be useful in drug discovery. Additionally, (R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate has been used as a chiral auxiliary in asymmetric synthesis reactions.
properties
IUPAC Name |
methyl (3R)-6,6-dimethylmorpholine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2)5-9-6(4-12-8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOMIOFBGFGDHW-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CO1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN[C@H](CO1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693476 | |
Record name | Methyl (3R)-6,6-dimethylmorpholine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 6,6-dimethyl-morpholine-3-carboxylate | |
CAS RN |
1313278-08-8 | |
Record name | Methyl (3R)-6,6-dimethylmorpholine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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